![molecular formula C23H23N3O5 B2549603 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide CAS No. 898447-50-2](/img/structure/B2549603.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Design, Synthesis, and Biological Evaluation
The study presented in paper focuses on the design and synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives, specifically targeting their potential as anti-influenza agents. The compound G07, in particular, showed significant activity against various influenza virus strains, including H1N1 and H3N2, as well as influenza B virus. The synthesis process aimed to create compounds with good drug-likeness, adhering to Lipinski’s rule and ADMET predictions. The biological evaluations included cytotoxicity assays and cytopathic effect assays, with G07 demonstrating potent inhibitory effects on the viral ribonucleoprotein and the PA-PB1 subunit of RNA polymerase.
Modulation of Human Vanilloid Receptor 1
In paper , the discovery of N-quinolin-3-yl-benzamides as antagonists of the human TRPV1 receptor is discussed. The research began with high throughput screening of a compound library, which identified N-pyridyl-3-benzamides as agonists. Further synthesis of analogs led to the development of N-quinolin-3-yl-benzamides, which acted as low nanomolar antagonists. This finding is significant as it opens up possibilities for the modulation of the TRPV1 receptor, which is involved in pain perception.
Antibacterial Activity of Pyrroloquinolinyl Benzamides
Paper describes the synthesis of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which were designed using a molecular hybridization approach. The synthesis was carried out using benzohydrazide derivatives and 9-phenylfuro[3,4-b]quinoline-1,3-diones, with Et3N as a catalyst. The process was noted for its simplicity, high yield, and eco-friendly approach. The antibacterial activity of these compounds was tested against various strains of bacteria, with compound 9a showing effectiveness against E. coli, S. aureus, and E. faecalis.
Cytotoxic Activity of Naphthoquinoline Carboxamides
The research in paper involved the synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides and their analogs, which were evaluated for antitumor activity both in vitro and in vivo. The study explored different chromophore variations and side chain modifications, including chiral alpha-methyl compounds. The naphthoquinolines displayed strong cytotoxicity and DNA binding affinity, particularly to G-C rich DNA regions. The chiral alpha-methyl analogues showed enhanced cytotoxicity compared to their parent compounds, with the R-enantiomer being more effective in delaying tumor growth in mice.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Researchers have developed innovative synthetic methodologies and chemical transformations to construct complex quinoline derivatives and related compounds. For instance, Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process, demonstrating the versatility of quinoline derivatives in synthetic chemistry Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002. Additionally, Gonzalez-Lopez de Turiso and Curran (2005) highlighted a radical cyclization approach to synthesize spirocyclohexadienones, showcasing the application of quinoline derivatives in constructing complex molecular architectures Gonzalez-Lopez de Turiso & Curran, 2005.
Biological Activities and Applications
The pharmacological potential of quinoline derivatives has been a significant area of interest. Azoimine quinoline derivatives have been synthesized and evaluated for antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding, highlighting the therapeutic potential of these compounds Douadi et al., 2020. These findings underscore the broad applicability of quinoline derivatives in medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-21(22(28)25-17-7-8-19-20(13-17)31-11-10-30-19)24-16-6-5-14-2-1-9-26(18(14)12-16)23(29)15-3-4-15/h5-8,12-13,15H,1-4,9-11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJKZCKRMPQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

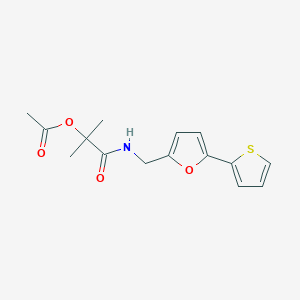
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
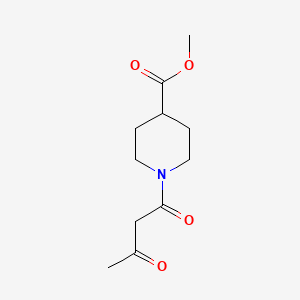
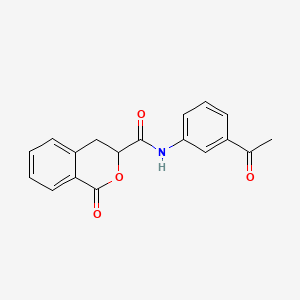
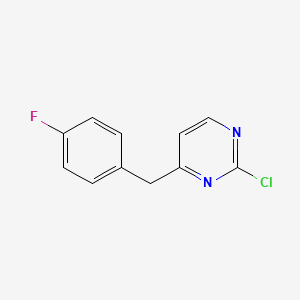
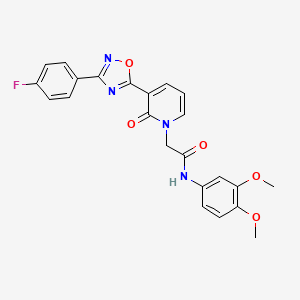
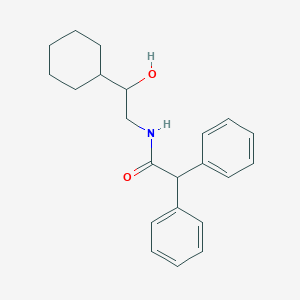
![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
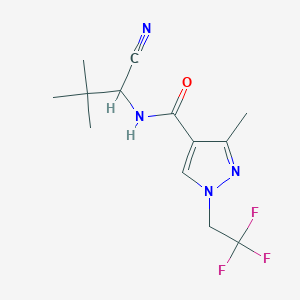
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)
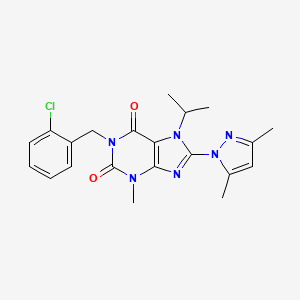
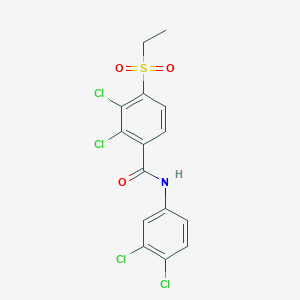
![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)